Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-
Description
The compound Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- features a benzoic acid backbone substituted at position 3 with a urea group linked to a (2,4-dichlorophenyl)methyl moiety. The urea group enhances hydrogen-bonding capacity, while the chlorine atoms increase electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability .
Properties
CAS No. |
651748-62-8 |
|---|---|
Molecular Formula |
C15H12Cl2N2O3 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylcarbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-4-10(13(17)7-11)8-18-15(22)19-12-3-1-2-9(6-12)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
InChI Key |
BEQUXEKFAAHLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzylamine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- has several applications in scientific research:
Mechanism of Action
The mechanism by which benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Data Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Key Functional Groups | LogP* |
|---|---|---|---|---|---|
| Target: Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- | C15H11Cl2N2O3 | 353.17 | 3 | Urea, dichlorophenyl | ~3.5 (est.) |
| Methyl 3-{[(2,4-dichlorophenyl)carbamoyl]amino}-3-(4-isopropylphenyl)propanoate | C20H22Cl2N2O3 | 409.31 | 3 (propanoate) | Ester, urea | ~4.8 (est.) |
| 3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid | C15H10Cl2NO4 | 345.15 | 3 | Acetyl amide, phenoxy | ~3.0 (est.) |
| (E)-2-(3-(3-(2,4-Dichlorophenyl)acryloyl)ureido)benzoic acid | C18H13Cl2N2O4 | 392.21 | 2 | Acryloyl urea | ~4.2 (est.) |
| 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid | C11H8Cl2N2O3 | 299.10 | Cyclopropane | Urea, cyclopropane | ~2.9 (est.) |
*Estimated LogP values based on substituent contributions.
Research Findings and Implications
- Bioactivity : Urea-linked dichlorophenyl compounds (e.g., ) are prevalent in agrochemicals due to their ability to inhibit enzymes like acetolactate synthase. The target compound’s structure aligns with herbicidal motifs but requires empirical validation .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2,4-dichlorobenzylamine with isocyanate derivatives of 3-aminobenzoic acid, a route analogous to methods in for ureido-benzoic acids .
- Solubility Challenges : The free carboxylic acid in the target compound improves water solubility compared to ester derivatives (e.g., ), but the dichlorophenyl group may necessitate formulation enhancements for practical use .
Biological Activity
Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- (often referred to as 2-((4-(3,4-dichlorophenyl)methyl)amino)benzoic acid) is a notable derivative that has garnered attention due to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
- CAS Number : 313674-97-4
- Molecular Weight : 386.27 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities. Below are some key findings from various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzoic acid derivatives. For instance, compounds similar to the one have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the benzoic acid structure can enhance its efficacy against bacterial strains.
Anticancer Potential
Recent investigations into the anticancer properties of benzoic acid derivatives have revealed promising results. In vitro studies using human glioblastoma cell lines have shown that certain derivatives can induce cytotoxic effects, leading to apoptosis in cancer cells . The mechanisms involve the inhibition of key survival pathways in cancer cells, making them potential candidates for further development as anticancer agents.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis of pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus . The results indicated that structural modifications could lead to improved efficacy when compared to traditional antibiotics .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
Study 2: Anticancer Activity
In another study examining thiazolidinone derivatives related to benzoic acid, compounds were tested for their ability to inhibit glioblastoma cell proliferation. The results showed that certain derivatives had significant binding affinities to key proteins involved in cancer progression .
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Compound 5a | -9.8 | AURKA |
| Compound 5b | -9.0 | VEGFR-2 |
Mechanistic Insights
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many benzoic acid derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents. Compounds similar to the one discussed have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, which can contribute to their protective effects against oxidative stress-related damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
